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molecular formula C7H8N4O2 B1442355 1,7-Dimethylxanthine-2,4,5,6-13C4-1,3,9-15N3 CAS No. 1173018-79-5

1,7-Dimethylxanthine-2,4,5,6-13C4-1,3,9-15N3

Cat. No. B1442355
M. Wt: 187.12 g/mol
InChI Key: QUNWUDVFRNGTCO-UDYOVZSYSA-N
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Patent
US08951752B2

Procedure details

N-Demethylation of paraxanthine by Ndm also resulted in production of formaldehyde. After 90 minutes of incubation, 338.5±7.7 μM of paraxanthine was N-demethylated by 7.4 units of Ndm and approximately 540.6±20.9 μM of formaldehyde was produced (FIG. 5). 7-Methylxanthine (126.9±6.40 μM) and xanthine (193.7±4.0 μM) were the N-demethylated products. Tallying up all the products formed from paraxanthine, it was determined that approximately one molecule of formaldehyde was produced per methyl group removed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:9](=[O:11])[NH:8][C:7](=[O:12])[NH:6][C:5]=2[N:4]=[CH:3]1.N1C(=O)C2NC=NC=2N[C:14]1=O>>[N:8]1([C:9](=[O:11])[C:10]2[N:2]([CH3:1])[CH:3]=[N:4][C:5]=2[NH:6][C:7]1=[O:12])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC=2NC(NC(C12)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC=2N=CNC2C1=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(C)C(=O)NC=2N=CN(C)C2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08951752B2

Procedure details

N-Demethylation of paraxanthine by Ndm also resulted in production of formaldehyde. After 90 minutes of incubation, 338.5±7.7 μM of paraxanthine was N-demethylated by 7.4 units of Ndm and approximately 540.6±20.9 μM of formaldehyde was produced (FIG. 5). 7-Methylxanthine (126.9±6.40 μM) and xanthine (193.7±4.0 μM) were the N-demethylated products. Tallying up all the products formed from paraxanthine, it was determined that approximately one molecule of formaldehyde was produced per methyl group removed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:9](=[O:11])[NH:8][C:7](=[O:12])[NH:6][C:5]=2[N:4]=[CH:3]1.N1C(=O)C2NC=NC=2N[C:14]1=O>>[N:8]1([C:9](=[O:11])[C:10]2[N:2]([CH3:1])[CH:3]=[N:4][C:5]=2[NH:6][C:7]1=[O:12])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC=2NC(NC(C12)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC=2N=CNC2C1=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(C)C(=O)NC=2N=CN(C)C2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08951752B2

Procedure details

N-Demethylation of paraxanthine by Ndm also resulted in production of formaldehyde. After 90 minutes of incubation, 338.5±7.7 μM of paraxanthine was N-demethylated by 7.4 units of Ndm and approximately 540.6±20.9 μM of formaldehyde was produced (FIG. 5). 7-Methylxanthine (126.9±6.40 μM) and xanthine (193.7±4.0 μM) were the N-demethylated products. Tallying up all the products formed from paraxanthine, it was determined that approximately one molecule of formaldehyde was produced per methyl group removed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:9](=[O:11])[NH:8][C:7](=[O:12])[NH:6][C:5]=2[N:4]=[CH:3]1.N1C(=O)C2NC=NC=2N[C:14]1=O>>[N:8]1([C:9](=[O:11])[C:10]2[N:2]([CH3:1])[CH:3]=[N:4][C:5]=2[NH:6][C:7]1=[O:12])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC=2NC(NC(C12)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC=2N=CNC2C1=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(C)C(=O)NC=2N=CN(C)C2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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